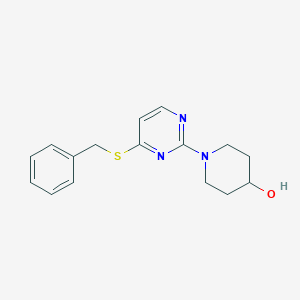![molecular formula C15H16N4OS B6982368 N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine](/img/structure/B6982368.png)
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is characterized by the presence of an oxazole ring, a thiadiazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole and thiadiazole intermediates. One common synthetic route includes:
Preparation of 1,3-oxazole derivative: This can be achieved by cyclization of appropriate α-amino ketones or aldehydes with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization under dehydrating conditions.
Coupling of the oxazole and thiadiazole intermediates: This step typically involves a nucleophilic substitution reaction where the oxazole derivative is reacted with a suitable halogenated thiadiazole compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or heterocyclic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and may exhibit similar biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and may have comparable chemical properties and applications.
Phenyl-substituted heterocycles: These compounds have a phenyl group attached to a heterocyclic ring and may show similar reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of oxazole, thiadiazole, and phenyl groups, which may confer distinct chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
N-[[3-(1,3-oxazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-4-14-18-15(21-19-14)17-8-11-5-3-6-12(7-11)13-9-16-10-20-13/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURKXHMQIKBWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC2=CC(=CC=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(Ethylsulfonylamino)propylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6982285.png)

![6-cyclopentyl-2-N,4-N-bis[(1-methylimidazol-2-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6982288.png)
![[1-[2-[[4-Cyclopentyl-6-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B6982295.png)
![5-tert-butyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6982325.png)
![tert-butyl N-[1-[(2-cyanopyrimidin-4-yl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate](/img/structure/B6982329.png)
![tert-butyl N-methyl-N-[1-[(5-nitropyrimidin-2-yl)amino]-3-phenylpropan-2-yl]carbamate](/img/structure/B6982330.png)
![4-[[1-(2-Methylanilino)cyclopentyl]methylamino]pyrimidine-2-carbonitrile](/img/structure/B6982332.png)
![7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982339.png)
![7-[[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol](/img/structure/B6982344.png)
![N-[2-(4-chlorophenyl)-2-imidazol-1-ylethyl]-2-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6982348.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-5-fluoro-2,6-dimethylpyrimidin-4-amine](/img/structure/B6982349.png)
![ethyl 2-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6982360.png)
![N-[2-(5-phenylimidazol-1-yl)ethyl]-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6982371.png)
